

# Spectroscopic Profile of 2,6-Diphenylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Diphenylphenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-diphenylphenol** (CAS No. 2432-11-3), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the fields of chemical research and drug development.

## Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,6-diphenylphenol**, providing a quantitative reference for its structural characterization.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data for 2,6-Diphenylphenol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.58	Doublet	7.6	4H, Aromatic
7.49	Triplet	7.6	4H, Aromatic
7.40	Triplet	7.4	2H, Aromatic
7.30	Triplet	8.1	2H, Aromatic
7.08	Triplet	7.6	1H, Aromatic
5.42	Doublet	3.3	1H, -OH

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 400 MHz<sup>[1]</sup>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for 2,6-Diphenylphenol**

Chemical Shift ( $\delta$ ) ppm	Assignment
149.5	C-O
137.7	Aromatic C
130.1	Aromatic C-H
129.5	Aromatic C-H
129.0	Aromatic C-H
128.9	Aromatic C-H
127.8	Aromatic C-H
120.8	Aromatic C-H

Solvent: CDCl<sub>3</sub>

**Table 3: Infrared (IR) Spectroscopic Data for 2,6-Diphenylphenol**

Wavenumber (cm <sup>-1</sup> )	Assignment
3600-3200	O-H stretch (broad)
3100-3000	Aromatic C-H stretch
1600-1585	Aromatic C-C stretch (in-ring)
1500-1400	Aromatic C-C stretch (in-ring)
~1220	C-O stretch
900-675	Aromatic C-H out-of-plane bend

**Table 4: Mass Spectrometry (MS) Data for 2,6-Diphenylphenol**

m/z	Interpretation
246.3	[M] <sup>+</sup> (Molecular Ion)
247	[M+1] <sup>+</sup>
245	[M-H] <sup>+</sup>

Exact Mass: 246.104465 g/mol

## Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for **2,6-diphenylphenol**.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

A solution of **2,6-diphenylphenol** (approximately 10 mg for <sup>1</sup>H NMR and 50 mg for <sup>13</sup>C NMR) is prepared in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz NMR spectrometer. For <sup>1</sup>H NMR, the spectral width is set to cover the range of -2 to 12 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled sequence is

used with a spectral width of 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

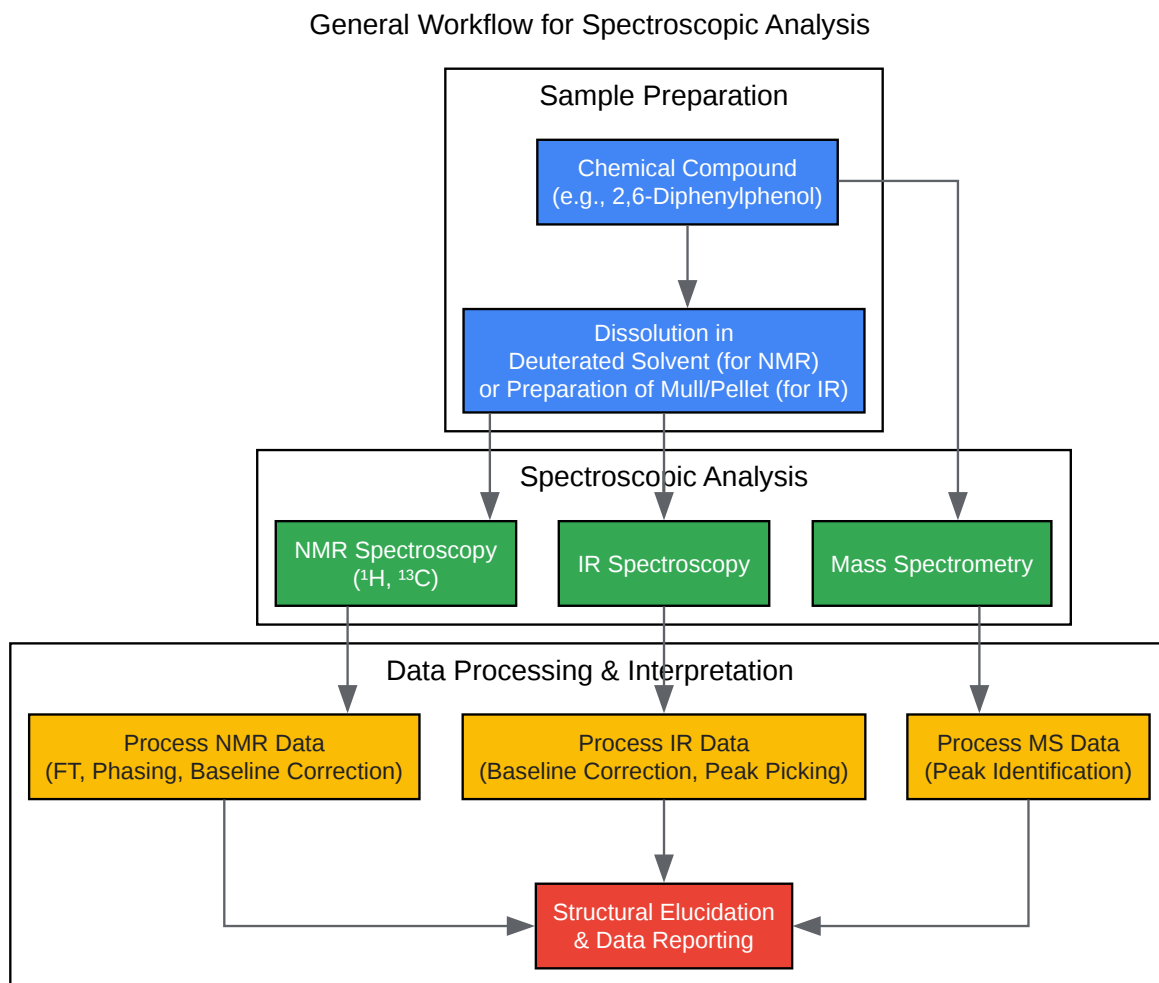
The infrared spectrum of solid **2,6-diphenylphenol** can be obtained using the KBr pellet or nujol mull method. For the KBr pellet method, a small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press. For the nujol mull method, a small amount of the solid sample is ground with a few drops of nujol (mineral oil) to form a paste, which is then placed between two KBr plates. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry

The mass spectrum of **2,6-diphenylphenol** is obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The sample is ionized by a beam of electrons (typically at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-diphenylphenol**.



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Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.

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## References

- 1. spectrabase.com [spectrabase.com]
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